N-(2-cyclohex-1-en-1-ylethyl)-N'-(4-fluorophenyl)thiourea
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Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-N’-(4-fluorophenyl)thiourea is an organic compound with the molecular formula C15H19FN2S It is a thiourea derivative, characterized by the presence of a cyclohexenyl group and a fluorophenyl group attached to the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-N’-(4-fluorophenyl)thiourea typically involves the reaction of 2-(1-cyclohexen-1-yl)ethylamine with 4-fluorophenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N-[2-(1-cyclohexen-1-yl)ethyl]-N’-(4-fluorophenyl)thiourea can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), can be used to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-cyclohexen-1-yl)ethyl]-N’-(4-fluorophenyl)thiourea undergoes various types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1-cyclohexen-1-yl)ethyl]-N’-(4-fluorophenyl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-N’-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-cyclohexen-1-yl)ethyl]-N’-(2,4-dichlorophenyl)thiourea
- N-[2-(1-cyclohexen-1-yl)ethyl]-N’-(3,4-dimethoxyphenyl)thiourea
- N-[2-(1-cyclohexen-1-yl)ethyl]-N’-(tetrahydro-2-furanylmethyl)thiourea
Uniqueness
N-[2-(1-cyclohexen-1-yl)ethyl]-N’-(4-fluorophenyl)thiourea is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H19FN2S |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-(4-fluorophenyl)thiourea |
InChI |
InChI=1S/C15H19FN2S/c16-13-6-8-14(9-7-13)18-15(19)17-11-10-12-4-2-1-3-5-12/h4,6-9H,1-3,5,10-11H2,(H2,17,18,19) |
InChI Key |
KFFFKOAGFVYFNR-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=S)NC2=CC=C(C=C2)F |
Canonical SMILES |
C1CCC(=CC1)CCNC(=S)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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